Dual 3CLpro/PLpro Inhibition vs. Single-Protease Inhibitors
Antiviral agent 25 (compound 6g) inhibits both SARS-CoV-2 3CLpro (IC50 = 0.118 µM) and PLpro (IC50 = 0.448 µM) in biochemical enzymatic assays [1]. In contrast, the clinically approved 3CLpro inhibitor nirmatrelvir (PF-07321332) and the clinical candidate ensitrelvir (S-217622) demonstrate potent inhibition solely against 3CLpro (reported IC50 values of approximately 0.023 µM and 0.013 µM, respectively), with no meaningful PLpro activity [2][3]. This dual-protease inhibition profile means antiviral agent 25 simultaneously targets two distinct proteolytic activities essential for SARS-CoV-2 replication, whereas nirmatrelvir and ensitrelvir address only the 3CLpro-dependent polyprotein processing pathway [1].
| Evidence Dimension | Protease inhibition breadth (3CLpro + PLpro vs. 3CLpro alone) |
|---|---|
| Target Compound Data | 3CLpro IC50 = 0.118 µM; PLpro IC50 = 0.448 µM |
| Comparator Or Baseline | Nirmatrelvir: 3CLpro IC50 ≈ 0.023 µM (TR-FRET assay), PLpro not inhibited; Ensitrelvir: 3CLpro IC50 ≈ 0.013 µM, PLpro not inhibited |
| Quantified Difference | Antiviral agent 25 is the only agent in this comparison set with quantified dual-protease inhibition (two distinct IC50 values below 0.5 µM); nirmatrelvir and ensitrelvir show no PLpro inhibition activity |
| Conditions | Biochemical enzymatic inhibition assays: 3CLpro FRET-based assay and PLpro enzymatic assay (Ren et al., Eur J Med Chem, 2023); nirmatrelvir data from TR-FRET assay (Owen et al., Science, 2021); ensitrelvir data from FRET assay (Unoh et al., J Med Chem, 2022) |
Why This Matters
For researchers investigating viral protease redundancy or seeking to block both major SARS-CoV-2 proteolytic pathways simultaneously, antiviral agent 25 offers a unique dual-inhibition tool compound phenotype not achievable with any currently approved clinical 3CLpro inhibitor.
- [1] Ren P, Yu C, Zhang R, et al. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. Eur J Med Chem. 2023 Mar 5;249:115129. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. Nirmatrelvir IC50 (TR-FRET) = 0.023 µM. View Source
- [3] Unoh Y, Uehara S, Nakahara K, et al. Discovery of S-217622, a noncovalent oral SARS-CoV-2 3CL protease inhibitor clinical candidate for treating COVID-19. J Med Chem. 2022;65(9):6499-6512. Ensitrelvir IC50 = 0.013 µM. View Source
